molecular formula C13H10FN5OS B2839067 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034305-75-2

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2839067
CAS No.: 2034305-75-2
M. Wt: 303.32
InChI Key: WTUZZIINBRZIIV-UHFFFAOYSA-N
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Description

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a synthetically produced organic compound with the CAS Number 2034305-75-2 and a molecular weight of 303.32 g/mol . Its complex molecular structure incorporates multiple heterocyclic rings significant in medicinal chemistry, including a fluorinated pyridine, a 1,2,3-triazole, and a thiophene moiety, linked by a carboxamide group . This specific architecture, particularly the presence of the fluorine atom on the pyridine ring, is known to enhance a molecule's ability to bind to biological targets and improve its metabolic stability, making it a promising scaffold for pharmaceutical research and development . The integration of the thiophene-triazole core further contributes to the compound's structural diversity and potential for intermolecular interactions, which is a key area of interest in the design of novel bioactive agents . Heterocyclic compounds containing nitrogen and sulfur, such as the triazole and thiophene found in this molecule, are extensively investigated for a wide spectrum of biological activities, including potential antiviral and anti-inflammatory properties, as highlighted in recent scientific literature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZZIINBRZIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include the thiophene, triazole, and pyridine derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound.

  • Step 1: Synthesis of Thiophene Derivative

      Reagents: Thiophene, bromine, and a suitable base.

      Conditions: The thiophene is brominated to form 2-bromothiophene under controlled conditions.

  • Step 2: Formation of Triazole Ring

      Reagents: 2-bromothiophene, sodium azide, and copper(I) catalyst.

      Conditions: A click chemistry reaction is employed to form the 1-(thiophen-2-yl)-1H-1,2,3-triazole derivative.

  • Step 3: Coupling with Pyridine Derivative

      Reagents: 1-(thiophen-2-yl)-1H-1,2,3-triazole, 5-fluoropyridine-3-carboxylic acid, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: The final coupling reaction is carried out under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is largely dependent on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s pyridine-triazole-thiophene architecture can be compared to related structures in the evidence:

Compound Name Core Structure Key Substituents Biological Activity (If Reported)
5-Fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide (Target) Pyridine + Triazole Fluorine, Thiophene, Carboxamide Not explicitly stated
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine + Thiadiazole Fluorophenyl, Isopropyl, Carboxamide Not reported
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Thiazole + Pyridine Trifluoromethylphenyl, Methyl Not reported
Furo[2,3-b]pyridine derivatives with oxadiazole and trifluoroethyl groups Furopyridine + Oxadiazole Trifluoroethyl, Fluorophenyl Not explicitly stated
Triazole-linked indole/benzimidamide derivatives Triazole + Indole/Benzimidamide Hydroxycarbamimidoyl, Cyano Antiproliferative activity reported

Key Observations :

  • Heterocycle Diversity : The target compound’s pyridine core contrasts with pyrrolidine (), thiazole (), and furopyridine (). Pyridine’s aromaticity and electron-withdrawing nature may enhance binding specificity compared to saturated pyrrolidine .
  • Fluorine vs.
  • Triazole Functionalization : The triazole-thiophene group in the target compound differs from triazole-indole hybrids in . Thiophene’s sulfur atom may facilitate unique interactions (e.g., metal coordination) compared to indole’s nitrogen .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : Fluorine (target) and trifluoromethyl () increase logP, but the latter may reduce solubility. The carboxamide group in all compounds enhances hydrophilicity .
  • Metabolic Stability: The fluorine atom in the target compound likely extends half-life compared to non-fluorinated analogs (e.g., ’s hydroxycarbamimidoyl derivatives) .

Q & A

Q. Advanced

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases, GPCRs). Validate with site-directed mutagenesis .
  • In Vitro Assays: Measure ATPase activity or caspase-3 activation to confirm apoptotic pathways. Pair with Western blotting for protein-level validation .
  • Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., fluorophenyl vs. chlorophenyl) to identify critical pharmacophores .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. Advanced

  • Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
  • pH Stability: Prepare buffered solutions (pH 1–10) and measure half-life (t₁/₂) using UV-Vis spectroscopy. Thiophene and triazole moieties are prone to hydrolysis under acidic/basic conditions .

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